molecular formula C10H8Cl2N2O5 B8283435 ethyl-N-(4,5-dichloro-2-nitro-phenyl)oxamate

ethyl-N-(4,5-dichloro-2-nitro-phenyl)oxamate

Cat. No. B8283435
M. Wt: 307.08 g/mol
InChI Key: BTBFRXLEKMBXGK-UHFFFAOYSA-N
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Patent
US05061706

Procedure details

To a solution of 0.4 g (1.3 mmol) 4,5-dichloro-2-ethoxalylamino-1-nitrobenzene in 30 ml tetrahydrofuran was added 10 ml dimethylformamide and 0.4 ml 25% aqueous ammonia. The mixture was hydrogenated at atm. pressure by using 50 mg 5% Pd-C as a catalyst. The precipitate was filtered off and washed with tetrahydrofuran. The filter cake was washed several times with 5% aqueous potassium hydroxide. Acidification of the filtrate with 4N hydrochloric acid gave 0.14 g (45%) of 6,7-dichloro-1-hydroxyquinoxaline-2,3(1H,4H)-dione. M.p. decomp. 1H-NMR (DMSO-d6): 12.2 (2H, m), 7.50 (1H, s), 7.27 (1H, s). MS (m/e): 246 (M+, 35%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([N+:9]([O-])=[O:10])=[C:4]([NH:12][C:13]([C:15]([O:17]CC)=O)=[O:14])[CH:3]=1.CN(C)C=O.N>O1CCCC1.[Pd]>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][C:7]=1[Cl:8])[N:9]([OH:10])[C:15](=[O:17])[C:13](=[O:14])[NH:12]2

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C(=O)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.4 mL
Type
reactant
Smiles
N
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with tetrahydrofuran
WASH
Type
WASH
Details
The filter cake was washed several times with 5% aqueous potassium hydroxide

Outcomes

Product
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
ClC=1C=C2NC(C(N(C2=CC1Cl)O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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